(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol
Overview
Description
(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a chiral compound that features both an amino group and a hydroxyl group attached to a propanol backbone. The presence of the 3,4-dihydroisoquinoline moiety adds to its structural complexity and potential biological activity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroisoquinoline and (S)-epichlorohydrin.
Nucleophilic Substitution: The (S)-epichlorohydrin undergoes nucleophilic substitution with 3,4-dihydroisoquinoline to form an intermediate.
Reduction: The intermediate is then subjected to reduction conditions to introduce the amino group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group or the dihydroisoquinoline ring.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its activity as a neurotransmitter modulator or enzyme inhibitor.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The dihydroisoquinoline moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities.
1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-one: A ketone derivative with different chemical properties.
3,4-Dihydroisoquinoline: The parent compound, which lacks the amino and hydroxyl groups.
Uniqueness
(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which contribute to its diverse reactivity and potential biological activity. Its structural complexity allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
(2S)-1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14/h1-4,12,15H,5-9,13H2/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWDGTKESWRSML-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C[C@H](CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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